The synthesis of N-cycloheptyl-substituted -2,3-dihydro-1,3-benzothiazole-2-carboxamide derivatives involves a four-step reaction [ [] ]. While the specific details of the synthesis are not elaborated upon in the provided abstract, it mentions the use of structure-based drug discovery and molecular modeling approaches in the design process.
The molecular structure of N-cycloheptyl-substituted -2,3-dihydro-1,3-benzothiazole-2-carboxamide consists of a benzothiazole core with a carboxamide group at the 2-position. A cycloheptyl substituent is attached to the nitrogen atom of the carboxamide group. Further structural variations involve substitutions on the benzothiazole ring. For instance, one derivative with promising activity features a methyl group at the seventh position to the nitrogen, purportedly decreasing the electron affinity of the molecule [ [] ].
While the exact mechanism of action of N-cycloheptyl-substituted -2,3-dihydro-1,3-benzothiazole-2-carboxamide is not explicitly mentioned, it is suggested that these compounds target the estrogen binding receptor [ [] ]. This implies that their anticancer activity might stem from interfering with estrogen signaling pathways, which play a role in the growth and development of certain cancers.
The primary application of N-cycloheptyl-substituted -2,3-dihydro-1,3-benzothiazole-2-carboxamide and its derivatives lies in their potential as anticancer agents, specifically for bladder cancer treatment [ [] ]. Preliminary in vitro studies using TCP1020 cell lines demonstrate promising results, supporting their potential in this field.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1